molecular formula C15H14BrClN2OS B4616360 N-(4-bromo-2-chlorophenyl)-N'-(4-ethoxyphenyl)thiourea

N-(4-bromo-2-chlorophenyl)-N'-(4-ethoxyphenyl)thiourea

Cat. No.: B4616360
M. Wt: 385.7 g/mol
InChI Key: UUJBLBNQCAVMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)-N'-(4-ethoxyphenyl)thiourea is a useful research compound. Its molecular formula is C15H14BrClN2OS and its molecular weight is 385.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.96987 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Cytotoxicity of Thiourea Derivatives

Research has explored the structure-toxicity relationships of thiourea-containing compounds, including derivatives similar to N-(4-bromo-2-chlorophenyl)-N'-(4-ethoxyphenyl)thiourea. These studies aim to understand the cytotoxic effects of such compounds towards precision-cut rat liver slices, offering insights into designing safer drugs and chemicals (Onderwater, Commandeur, & Vermeulen, 2004).

Synthesis of Antimicrobial Agents

Thiourea derivatives have been synthesized for their potential as antimicrobial agents. The ability of these compounds to reduce biofilm formation by bacteria indicates their promise in combating microbial resistance and infection (Benneche et al., 2011).

Biological Activities and DNA-binding Studies

The synthesis and characterization of new thiourea derivatives have led to the investigation of their biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal properties. Studies on their interaction with DNA provide a foundation for developing novel anticancer agents (Tahir et al., 2015).

Transition Metal Complexes with Thiourea

Thiourea derivatives have been utilized in synthesizing transition metal complexes, revealing diverse biological activities and potential applications in medicinal chemistry (Shadab & Aslam, 2014).

Antipathogenic Activity of Thiourea Derivatives

The antipathogenic activity of thiourea derivatives, particularly against biofilm-forming bacteria, highlights their potential in developing new antimicrobial strategies (Limban, Marutescu, & Chifiriuc, 2011).

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-(4-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2OS/c1-2-20-12-6-4-11(5-7-12)18-15(21)19-14-8-3-10(16)9-13(14)17/h3-9H,2H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJBLBNQCAVMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.